molecular formula C6H5Br2F3O3 B1601204 Ethyl trifluoroacetyldibromoacetate CAS No. 382-40-1

Ethyl trifluoroacetyldibromoacetate

Cat. No. B1601204
CAS RN: 382-40-1
M. Wt: 341.9 g/mol
InChI Key: LMCIVMXOGHQNTR-UHFFFAOYSA-N
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Description



  • Ethyl trifluoroacetyldibromoacetate is a chemical compound with the molecular formula C<sub>6</sub>H<sub>3</sub>Br<sub>2</sub>F<sub>3</sub>O<sub>2</sub> .

  • It belongs to the class of α,β-unsaturated esters and contains both bromine and fluorine atoms.

  • The compound is synthesized for various applications, including its potential use in pharmaceuticals and agrochemicals.





  • Synthesis Analysis



    • The synthesis of Ethyl trifluoroacetyldibromoacetate involves the reaction of ethyl 2,2,2-trifluoroacetoacetate with bromine .

    • The bromination occurs at the α-carbon position of the acetoacetate moiety, resulting in the formation of the dibromo derivative.





  • Molecular Structure Analysis



    • The compound has a trifluoroacetyl group and two bromo atoms attached to the central acetate carbon.

    • The molecular structure includes a five-membered ring formed by the carbonyl group and the adjacent bromine atom.





  • Chemical Reactions Analysis



    • Hydrolysis : Ethyl trifluoroacetyldibromoacetate can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    • Reduction : The compound can be reduced to ethyl trifluoroacetate by using reducing agents.





  • Physical And Chemical Properties Analysis



    • Physical State : Ethyl trifluoroacetyldibromoacetate is a colorless liquid .

    • Melting Point : The compound melts at a temperature of approximately 122°C .

    • Solubility : It is soluble in organic solvents such as acetone, chloroform, and methanol.




  • Scientific Research Applications

    • Organic Synthesis

      • Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds such as 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA) .
      • It is also used in the synthesis of various pharmaceutically active molecules and agricultural products .
    • Preparation of Trifluoroacetylated Compounds

      • Ethyl trifluoroacetate is useful for the preparation of trifluoroacetylated compounds .
      • The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .
    • Cyclization Mechanisms of Ethyl Cyanoacetate

      • A study provides insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester .
      • The substrate scope evaluation showed that using ethyl cyanoacetate as a material afforded 3-cyancoumarin .
    • Formation of Fluorine-Containing Heterocycles

      • Ethyl bromodifluoroacetate plays a dual role as a C1 synthon and a difluoroalkylating reagent in the formation of valuable fluorine-containing heterocycles .
    • Production of Organic Fluorine Compounds

      • Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds such as 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA) .
      • It is also used in the synthesis of various pharmaceutically active molecules and agricultural products .
    • Upgradation of Bio-Based Furfuryl Alcohol

      • With the regulation of cetyltrimethylammonium bromide/Cr3+ and ClSO3H sulfonation, a series of mesoporous MIL-101(Cr)-SO3H (MMSs) with multiple pore sizes and acidic properties were synthesized and explored to further facilitate the furfuryl alcohol (FA) ethanolization to ethyl levulinate (EL) for the first time .

    Safety And Hazards



    • Flammability : Ethyl trifluoroacetyldibromoacetate is flammable .

    • Eye Irritation : It may cause eye irritation .

    • Drowsiness or Dizziness : Exposure may lead to drowsiness or dizziness .

    • Proper safety precautions should be followed during handling and storage.




  • Future Directions



    • Researchers can explore novel synthetic methods to access related compounds.

    • Investigate potential applications in drug development or agrochemicals.




    Remember that this analysis is based on available information, and further research may provide additional insights. Always consult reliable sources for specific details and safety guidelines. 🌟


    properties

    IUPAC Name

    ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H5Br2F3O3/c1-2-14-4(13)5(7,8)3(12)6(9,10)11/h2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LMCIVMXOGHQNTR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C(C(=O)C(F)(F)F)(Br)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H5Br2F3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20534418
    Record name Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20534418
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    341.90 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl trifluoroacetyldibromoacetate

    CAS RN

    382-40-1
    Record name Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20534418
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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